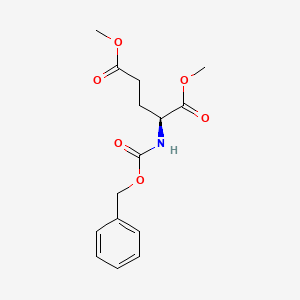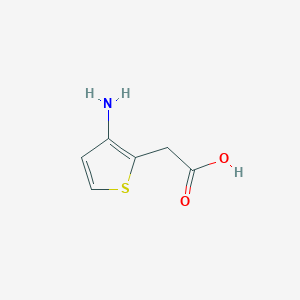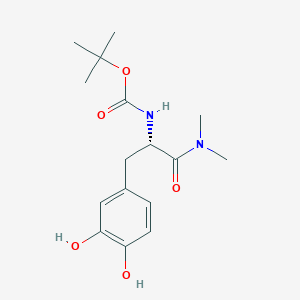
NH2-PEG2-methyl acetate
Descripción general
Descripción
NH2-PEG2-methyl acetate is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). It is a versatile compound that plays a crucial role in the targeted degradation of proteins, making it valuable in various scientific research fields, including chemistry, biology, and medicine .
Mecanismo De Acción
Target of Action
NH2-PEG2-methyl acetate is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
This compound, being a PEG-based PROTAC linker , plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell. The PROTAC, synthesized using this compound, binds to the target protein and an E3 ubiquitin ligase. This binding leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Result of Action
The primary result of the action of a PROTAC synthesized using this compound is the degradation of the target protein . This degradation can alter cellular processes and potentially lead to the desired therapeutic effects.
Análisis Bioquímico
Biochemical Properties
NH2-PEG2-methyl acetate plays a crucial role in biochemical reactions as it forms a part of PROTAC molecules . It interacts with E3 ubiquitin ligase and the target protein, both essential components of PROTACs . The nature of these interactions involves the formation of amide bonds, which leads to the degradation of target proteins .
Cellular Effects
The primary cellular effect of this compound, as a component of PROTACs, is the selective degradation of target proteins . This influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in PROTACs . It forms amide bonds with the target protein and E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Metabolic Pathways
This compound, as part of PROTACs, is involved in the ubiquitin-proteasome pathway . It interacts with E3 ubiquitin ligase, a key enzyme in this pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NH2-PEG2-methyl acetate typically involves the reaction of polyethylene glycol with methyl acetate in the presence of a catalystThe reaction conditions often include a controlled temperature and pH to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to achieve the desired product quality. The reaction is monitored using advanced analytical techniques to ensure consistency and compliance with industry standards .
Análisis De Reacciones Químicas
Types of Reactions: NH2-PEG2-methyl acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The amine group (NH2) can participate in nucleophilic substitution reactions with electrophiles.
Esterification: The ester group (methyl acetate) can undergo hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents under mild conditions.
Esterification: Reagents such as acids or bases are used to catalyze the reaction.
Major Products:
Nucleophilic substitution: The major products are substituted amines.
Esterification: The major products are esters and alcohols.
Aplicaciones Científicas De Investigación
NH2-PEG2-methyl acetate is widely used in scientific research due to its role as a PROTAC linker. Its applications include:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Facilitates the targeted degradation of proteins, aiding in the study of protein functions and interactions.
Medicine: Plays a role in the development of targeted therapies for diseases by enabling the selective degradation of disease-causing proteins.
Industry: Used in the production of pharmaceuticals and biotechnological products
Comparación Con Compuestos Similares
NH2-PEG2-methyl acetate hydrochloride: A similar compound with a hydrochloride group, used in similar applications.
NH2-PEG4-methyl acetate: A longer polyethylene glycol chain variant, offering different solubility and reactivity properties.
Uniqueness: this compound is unique due to its specific polyethylene glycol chain length and functional groups, which provide optimal balance between solubility, reactivity, and stability. This makes it particularly effective as a PROTAC linker compared to other variants .
Propiedades
IUPAC Name |
methyl 2-[2-(2-aminoethoxy)ethoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4/c1-10-7(9)6-12-5-4-11-3-2-8/h2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBYEYGFAFFNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Azaspiro[4.4]nonan-2-one](/img/structure/B3181248.png)
![5-Bromo-7h-benzo[c]fluorene](/img/structure/B3181253.png)





![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3181300.png)

